2,4-diethoxy-N-(2-fluorophenyl)benzamide
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Overview
Description
2,4-diethoxy-N-(2-fluorophenyl)benzamide is an organic compound with the molecular formula C17H18FNO3 and a molecular weight of 303.33 g/mol . This compound is characterized by the presence of two ethoxy groups and a fluorophenyl group attached to a benzamide core. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 2,4-diethoxy-N-(2-fluorophenyl)benzamide typically involves the condensation reaction of 2-fluorobenzoyl chloride with 2,4-diethoxyaniline . The reaction is carried out in the presence of a base, such as triethylamine, under anhydrous conditions to prevent hydrolysis of the acyl chloride. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product in high yield.
Chemical Reactions Analysis
2,4-diethoxy-N-(2-fluorophenyl)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Scientific Research Applications
2,4-diethoxy-N-(2-fluorophenyl)benzamide is utilized in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and is used in the study of reaction mechanisms.
Biology: This compound is used in biochemical assays to study enzyme interactions and protein binding.
Industry: It is used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 2,4-diethoxy-N-(2-fluorophenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target molecule, inhibiting its activity or altering its function. This interaction can lead to various biological effects, depending on the target and the pathway involved .
Comparison with Similar Compounds
2,4-diethoxy-N-(2-fluorophenyl)benzamide can be compared with other similar compounds, such as:
N-(2,4-difluorophenyl)-2-fluorobenzamide: This compound has a similar structure but contains two fluorine atoms instead of ethoxy groups.
1,2,4-oxadiazole derivatives: These compounds contain an oxadiazole ring and amide fragments, showing different properties and applications compared to this compound
The unique combination of ethoxy and fluorophenyl groups in this compound makes it distinct from other benzamide derivatives, providing specific chemical and biological properties that are valuable in various research and industrial applications.
Properties
IUPAC Name |
2,4-diethoxy-N-(2-fluorophenyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FNO3/c1-3-21-12-9-10-13(16(11-12)22-4-2)17(20)19-15-8-6-5-7-14(15)18/h5-11H,3-4H2,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSLAORGCYFLSJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C(=O)NC2=CC=CC=C2F)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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